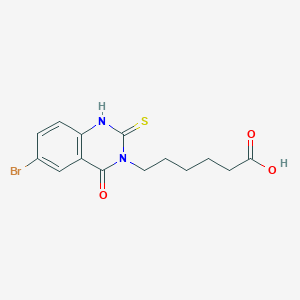

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid

Description

This compound (CAS: 34330-08-0) features a tetrahydroquinazolinone core substituted with a bromine atom at position 6, a sulfanylidene (thione) group at position 2, and a hexanoic acid chain at position 3 (Fig. 1). Its molecular formula is C₁₄H₁₆BrN₂O₃S, with a molecular weight of 381.26 g/mol .

Properties

IUPAC Name |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3S/c15-9-5-6-11-10(8-9)13(20)17(14(21)16-11)7-3-1-2-4-12(18)19/h5-6,8H,1-4,7H2,(H,16,21)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLRPLZXIKSFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N(C(=S)N2)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the bromo and sulfanylidene groups. The final step involves the attachment of the hexanoic acid chain. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Cores

6-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid (CAS: 4649-06-3)

- Molecular Formula: C₉H₁₂NO₃S₂.

- Key Features: Replaces the tetrahydroquinazolinone with a thiazolidinone ring. The thioxo group at position 2 and hexanoic acid chain are retained.

- Implications: Thiazolidinones are known for antimicrobial and antidiabetic activities.

N-(3-Methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)-4′-methoxybenzenesulfonamide

- Molecular Formula : C₁₆H₁₇N₃O₄S.

- Key Features: Shares the tetrahydroquinazolinone core but lacks the sulfanylidene group and hexanoic acid chain. The 4′-methoxybenzenesulfonamide substituent enhances solubility and may target sulfonamide-sensitive enzymes.

- Implications: Demonstrates the versatility of the tetrahydroquinazolinone scaffold in drug design, though the absence of a thione group limits thiol-mediated interactions .

Hexanoic Acid Derivatives with Varied Substituents

6-[(4-Chlorobenzoyl)amino]hexanoic acid (CAS: 22834-46-4)

- Molecular Formula: C₁₃H₁₆ClNO₃.

- Key Features: Substitutes the heterocyclic core with a 4-chlorobenzoyl group. Retains the hexanoic acid chain, which is critical for solubility and conjugation.

6-(4-((4-Ethylphenyl)diazenyl)phenyl)hexanoic acid (FAAzo6)

- Molecular Formula : C₂₀H₂₄N₂O₂.

- Key Features: Incorporates an azo group (–N=N–) linked to a phenyl ring. The hexanoic acid chain facilitates integration into polymeric matrices or fluorescent probes.

- Implications : The azo group enables photoresponsive behavior, distinguishing it from the target compound’s static heterocyclic system .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 34330-08-0 | C₁₄H₁₆BrN₂O₃S | 381.26 | Tetrahydroquinazolinone, Br, thione, COOH |

| 6-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid | 4649-06-3 | C₉H₁₂NO₃S₂ | 246.32 | Thiazolidinone, thione, COOH |

| 6-[(4-Chlorobenzoyl)amino]hexanoic acid | 22834-46-4 | C₁₃H₁₆ClNO₃ | 269.72 | Benzamide, Cl, COOH |

| FAAzo6 | - | C₂₀H₂₄N₂O₂ | 324.42 | Azo group, COOH |

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely involves cyclization of a brominated precursor with thiourea, followed by alkylation to introduce the hexanoic acid chain (analogous to methods in ).

- Biological Relevance : The bromine atom may enhance halogen bonding in enzyme active sites, while the thione group could participate in disulfide exchange reactions, a feature absent in oxo-substituted analogs .

- Physicochemical Properties: The hexanoic acid chain improves aqueous solubility compared to esters or amides (e.g., ’s morpholinylhexanoate esters), critical for in vivo applications .

Biological Activity

The compound 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid is a member of the quinazolinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazolinone core with a bromine substituent and a hexanoic acid side chain. The presence of the bromine atom and the thiocarbonyl group is believed to enhance its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H25BrN4O2S |

| Molecular Weight | 506.4 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions may include:

- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for cellular processes.

- Receptor Modulation: It can modulate the activity of receptors involved in signaling pathways.

These mechanisms suggest that this compound could influence cellular signaling and metabolic pathways significantly.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit anticancer activity. For instance, studies have shown that compounds similar to This compound can induce apoptosis in cancer cells by activating intrinsic pathways.

Antimicrobial Activity

The compound has demonstrated potential antimicrobial properties against various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

-

Antitumor Activity Study:

- A study conducted on similar quinazolinone derivatives showed significant inhibition of tumor growth in xenograft models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

-

Antimicrobial Efficacy:

- In vitro tests indicated that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial activity.

-

Inflammation Model:

- In a murine model of inflammation, treatment with the compound reduced edema and neutrophil infiltration significantly compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.